2-Bromo-7,7-difluorospiro[3.5]nonane
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Overview
Description
2-Bromo-7,7-difluorospiro[35]nonane is a chemical compound with the molecular formula C9H13BrF2 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,7-difluorospiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine and fluorine sources under controlled conditions. One common method involves the bromination of a spiro compound followed by fluorination. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,7-difluorospiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the spiro structure can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxyl or amine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-7,7-difluorospiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7,7-difluorospiro[3.5]nonane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various substrates, leading to changes in their chemical and physical properties. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7,7-difluorospiro[3.4]octane
- 2-Bromo-7,7-difluorospiro[3.6]decane
- 2-Chloro-7,7-difluorospiro[3.5]nonane
Uniqueness
2-Bromo-7,7-difluorospiro[35]nonane is unique due to its specific spiro structure and the presence of both bromine and fluorine atoms This combination of features gives it distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C9H13BrF2 |
---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-bromo-7,7-difluorospiro[3.5]nonane |
InChI |
InChI=1S/C9H13BrF2/c10-7-5-8(6-7)1-3-9(11,12)4-2-8/h7H,1-6H2 |
InChI Key |
WEIDDGLAFQJVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(C2)Br)(F)F |
Origin of Product |
United States |
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